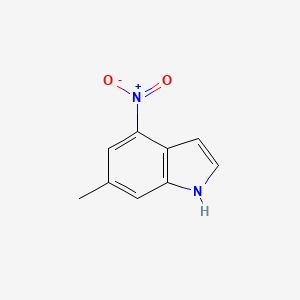

6-Methyl-4-nitro-1H-indole

Description

Overview of Indole (B1671886) Scaffolds in Chemical and Biological Sciences

Significance of the Indole Nucleus in Natural Products and Pharmaceuticals

The indole framework is a common feature in numerous natural products, including alkaloids, fungal metabolites, and marine-derived compounds. ijpsr.comnih.gov Perhaps the most well-known naturally occurring indole is the essential amino acid tryptophan, which serves as a biosynthetic precursor to a wide variety of secondary metabolites. In the plant kingdom, indole-3-acetic acid is a key plant hormone, while in animals, serotonin (B10506) (5-hydroxytryptamine) is a vital neurotransmitter.

The indole nucleus is also a core component of many approved pharmaceutical agents. ijpsr.comnih.gov Its ability to interact with various biological targets has led to its incorporation into drugs with diverse therapeutic actions. ijpsr.com The structural versatility of the indole scaffold allows for the fine-tuning of pharmacological properties, making it a highly valued pharmacophore in drug discovery. rjptonline.org

Therapeutic Applications of Indole Derivatives

The therapeutic landscape of indole derivatives is remarkably broad, encompassing a wide range of medical conditions. ijpsr.com Indole-based compounds have been developed as anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective agents. ijpsr.comresearchgate.net For instance, the vinca (B1221190) alkaloids, vincristine (B1662923) and vinblastine, are potent anticancer drugs that function by inhibiting tubulin polymerization.

Furthermore, indole derivatives have found applications in the treatment of neurological and psychiatric disorders. The structural similarity of the indole nucleus to endogenous signaling molecules like serotonin has been exploited in the design of drugs targeting specific receptors in the central nervous system. The ongoing research into indole chemistry continues to unveil new therapeutic possibilities, addressing a wide spectrum of diseases. ijpsr.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-4-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-4-8-7(2-3-10-8)9(5-6)11(12)13/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWWEBNSAPAUEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN2)C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646466 | |

| Record name | 6-Methyl-4-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880086-93-1 | |

| Record name | 6-Methyl-4-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Importance of Nitro Substituted Indoles As Key Intermediates and Biologically Active Compounds

The introduction of a nitro group onto the indole (B1671886) scaffold gives rise to nitroindoles, a class of compounds with significant utility in both organic synthesis and medicinal chemistry. The position of the nitro group on the indole ring can profoundly influence the compound's chemical reactivity and biological activity. acs.org Nitroindoles are valuable as synthetic intermediates, and many also exhibit inherent biological properties. vulcanchem.com

Nitro-substituted indoles are key precursors in the synthesis of a variety of more complex molecules. The nitro group can be readily reduced to an amino group, providing a handle for further functionalization and the construction of diverse molecular architectures. vulcanchem.com This chemical tractability makes nitroindoles important building blocks in the development of new pharmaceuticals and other functional materials. For example, 4-nitroindole (B16737) is used as an intermediate in the preparation of compounds for the treatment of pain and inflammation. researchgate.net

In addition to their role as synthetic intermediates, nitroindoles themselves can possess significant biological activity. Research has shown that various nitroindole derivatives exhibit antimicrobial and anticancer properties. vulcanchem.com For instance, certain nitro-substituted indole derivatives have demonstrated inhibitory effects against various bacterial and fungal strains. vulcanchem.com The biological activity is often attributed to the electronic properties of the nitro group, which can participate in various biochemical interactions.

Contextualizing 6 Methyl 4 Nitro 1h Indole Within the Nitroindole Landscape

Direct Nitration Approaches to Indole Derivatives

Direct nitration of the indole ring is a common method for introducing a nitro group. However, the high reactivity of the indole nucleus towards electrophiles, particularly the pyrrole (B145914) ring, necessitates careful control of reaction conditions to avoid polymerization and lack of selectivity. bhu.ac.in Traditional nitration methods often employ harsh acidic conditions (e.g., nitric acid and sulfuric acid), which can lead to undesired side reactions. researchgate.net Consequently, milder and more selective nitrating agents and systems have been developed.

Non-acidic nitrating agents like benzoyl nitrate (B79036) and ethyl nitrate are often used to achieve nitration while minimizing side reactions. bhu.ac.in For example, the nitration of 2-methylindole (B41428) with benzoyl nitrate yields the 3-nitro derivative. bhu.ac.in In contrast, using a strong acid medium like nitric/sulfuric acids with 2-methylindole leads to nitration on the benzene (B151609) ring, specifically at the C-5 position. bhu.ac.in This highlights the profound influence of reaction conditions on the regioselectivity of indole nitration.

Regioselective Nitration Strategies for Indole Systems

Achieving regioselectivity in the nitration of indoles is a significant synthetic challenge due to the presence of multiple reactive sites. acs.org The outcome of the nitration is highly dependent on the substitution pattern of the indole ring, the nitrating agent used, and the reaction conditions. nih.govacs.org

The C-3 position of the indole ring is generally the most nucleophilic and, therefore, the most susceptible to electrophilic attack. bhu.ac.inpearson.com However, nitration can also occur at other positions, such as C-2, C-5, and C-6, depending on the directing effects of existing substituents and the reaction mechanism. bhu.ac.innih.gov For instance, if the C-3 position is blocked, electrophilic substitution typically occurs at the C-2 position. bhu.ac.in If both C-2 and C-3 are occupied, the electrophile will attack the benzene ring, often at the C-6 position. bhu.ac.in

Protecting groups on the indole nitrogen, such as Boc (tert-butyloxycarbonyl) or sulfonyl groups, can influence the regioselectivity of nitration. nih.govresearchgate.net These groups can deactivate the pyrrole ring, making the benzene ring more susceptible to electrophilic attack. nih.gov For example, nitration of Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester can be directed to either the 2-position or the 6-position by choosing the appropriate solvent. nih.gov

The electrophilic aromatic substitution (EAS) mechanism is the primary pathway for the nitration of indoles. pearson.comquimicaorganica.org The indole ring system is electron-rich, making it more reactive than benzene towards electrophiles. pearson.com The mechanism involves the attack of the π-electron system of the indole on a nitrating agent, typically a nitronium ion (NO₂⁺) or a species that can generate it. masterorganicchemistry.com

The attack of the electrophile at the C-3 position is generally favored because the resulting carbocation intermediate (arenium ion) is more stable. bhu.ac.inpearson.com This stability arises from the ability of the nitrogen atom's lone pair to delocalize the positive charge without disrupting the aromaticity of the benzene ring. bhu.ac.in In contrast, attack at the C-2 position leads to a less stable intermediate where charge delocalization would involve the benzene ring's aromatic system. bhu.ac.in

The primary challenge in the selective nitration of indoles lies in controlling the position of the incoming nitro group. acs.orgrsc.org The inherent reactivity of the C-3 position often leads to the formation of 3-nitroindoles. rsc.org However, obtaining other isomers, such as those nitrated on the benzene ring (C-4, C-5, C-6, or C-7), requires specific strategies to overcome the natural reactivity of the pyrrole ring. acs.org

Several factors contribute to the difficulty in achieving positional selectivity:

High Reactivity of the Pyrrole Ring: The electron-rich nature of the pyrrole portion of the indole molecule makes it highly susceptible to electrophilic attack, often leading to a mixture of products or polymerization under harsh conditions. bhu.ac.inrsc.org

Influence of Substituents: Existing substituents on the indole ring can exert strong directing effects, which may compete with or override the desired regioselectivity. acs.orgrsc.org For example, using 4-methyl-Boc-indole as a starting material for nitration resulted in a low yield of the desired product, indicating that steric hindrance at the 4-position can impact the reaction. rsc.org

Reaction Conditions: The choice of nitrating agent, solvent, and temperature can significantly influence the product distribution. nih.gov For example, the nitration of N-phenylsulfonylindole with acetyl nitrate shows temperature-dependent regioselectivity, favoring the 3-nitro product at low temperatures and the 6-nitro product at higher temperatures. nih.gov

Novel Nitrating Agents and Catalytic Systems for Indole Nitration

To address the challenges of traditional nitration methods, a variety of novel nitrating agents and catalytic systems have been developed. These modern approaches aim to provide milder reaction conditions, higher yields, and improved regioselectivity. rsc.orgresearchgate.net

Recent advancements include the use of:

Ammonium (B1175870) tetramethylnitrate with trifluoroacetic anhydride: This system generates trifluoroacetyl nitrate in situ, which acts as an electrophilic nitrating agent for various indoles under non-acidic and non-metallic conditions, primarily yielding 3-nitroindoles. rsc.orgrsc.orgrsc.org

Sodium nitrite (B80452) with potassium persulfate (K₂S₂O₈): This combination promotes a selective radical nitration of indoles, offering a mild alternative to traditional methods. researchgate.net

tert-Butyl nitrite (TBN): TBN is used as a nitro source in various catalytic systems, including metal-catalyzed reactions. nih.govacs.orgsci-hub.se

Transition metal catalysis has emerged as a powerful tool for the C-H functionalization of indoles, including nitration. rsc.org These methods often employ directing groups to achieve site-selectivity that is otherwise difficult to obtain. acs.org Various metals, including palladium, copper, and cobalt, have been utilized in catalytic nitration reactions. acs.orgresearchgate.netsci-hub.setandfonline.com

For instance, palladium-catalyzed C4-selective nitration of indoles has been achieved using a weakly coordinating benzoyl group as a directing group, with tert-butyl nitrite as the nitro source in the presence of oxone and molecular oxygen. acs.org Copper-catalyzed nitration of indolines at the C-5 position has also been reported using tert-butyl nitrite. sci-hub.se

An efficient and mild method for the C-H nitration of 3-substituted indoles has been developed using cobalt nitrate hexahydrate [Co(NO₃)₂·6H₂O] as a catalyst and tert-butyl nitrite (TBN) as the nitro source. nih.govsci-hub.sescite.ai This approach allows for the site-selective formation of a C-N bond, leading to C-2 substituted nitroindoles. nih.govscite.ai The use of a removable tert-butyloxycarbonyl (tBoc) directing group on the indole nitrogen enhances the synthetic utility of this method. nih.govsci-hub.se The reaction is believed to proceed through a radical-based mechanism. core.ac.uk

Metal-Catalyzed Nitration of Indoles

Copper-Catalyzed Nitration

Copper-catalyzed reactions represent a significant strategy for the nitration of indoles, often proceeding under mild conditions. rsc.org These methods can offer high regioselectivity and functional group tolerance. One approach involves a copper-mediated domino C-H iodination and nitration of indoles, which utilizes aerobic conditions to produce 3-iodo-2-nitroindoles in a single step. rsc.orgresearchgate.net The mechanism is thought to involve a Cu(III)-iodide species. rsc.org

Another strategy employs a copper-catalyzed C5 nitration of indolines at room temperature using tert-butyl nitrite as the nitro source under air, highlighting a regioselective and direct nitration at the C5 position. researchgate.net Furthermore, the choice of an N-auxiliary group on the indole can control the outcome of copper-catalyzed reactions with tert-butyl nitrite. For instance, N-2-pyridoylindoles undergo an amide bond dissociation/nitration sequence to yield 3-nitroindoles. rsc.org This demonstrates the nuanced control that can be exerted in these catalytic systems. rsc.orgdntb.gov.ua Research has also explored cobalt-catalyzed nitration of 3-substituted indoles to produce C-2 substituted nitroindoles. sci-hub.sersc.org

Table 1: Examples of Copper-Catalyzed Nitration of Indole Derivatives

| Catalyst/Reagents | Substrate | Product | Key Features |

| Copper-mediated | Indoles | 3-Iodo-2-nitroindoles | Domino C-H iodination and nitration under aerobic conditions. rsc.orgresearchgate.net |

| Cu-catalyzed | Indolines | C5-Nitroindolines | Remote C-H nitration at room temperature using tert-butyl nitrite. researchgate.netrsc.org |

| Copper-assisted | N-2-Pyridoylindoles | 3-Nitroindoles | N-auxiliary group controls switchable transannulation/nitration. rsc.org |

| Cobalt-catalyzed | 3-Substituted indoles | C-2 Substituted nitroindoles | Site-selective C-N bond formation. sci-hub.sersc.org |

Palladium-Catalyzed Approaches in Functionalized Indoles

Palladium catalysis has emerged as a powerful tool for the direct C-H functionalization and nitration of indoles, offering pathways to novel substituted indole derivatives. rsc.orgdntb.gov.ua One such method involves a palladium-catalyzed double C(sp2)-H bond functionalization, which is triggered by a sequential nitration/cyclization process to afford indazole derivatives under mild conditions. rsc.orgresearchgate.net This transformation proceeds through a chelate-assisted cleavage of two C-H bonds. rsc.org

A weak-chelation-assisted approach has been developed for the C4-selective nitration of indoles using palladium catalysis. acs.org This method employs tert-butyl nitrite in the presence of oxone under molecular oxygen. acs.org The C4-selectivity and applicability to late-stage functionalization of natural products are significant advantages of this protocol. acs.org Palladium catalysis also enables the synthesis of various functionalized indoles, including those with nitro groups, through a variety of cross-coupling reactions. dntb.gov.uatandfonline.com For instance, the synthesis of 7-nitroindoles has been achieved using a Heck cyclization strategy, although challenges with aromatization of the intermediate can occur with highly electron-deficient systems. thieme-connect.com

Metal-Free and Green Chemistry Approaches to Indole Nitration

In recent years, there has been a significant push towards developing metal-free and environmentally benign methods for indole nitration to circumvent the issues associated with traditional nitrating agents like strong acids. nih.govrsc.org These green chemistry approaches often utilize milder reagents and conditions. rsc.orgresearchgate.net

A notable metal-free method for the synthesis of 6-nitroindole (B147325) derivatives involves a Cs2CO3-promoted intermolecular annulation of dinitrobenzenes with β-enaminones, which regioselectively yields the desired products. rsc.orgrsc.org Another approach focuses on the use of trifluoroacetyl nitrate, generated in situ from ammonium tetramethylnitrate and trifluoroacetic anhydride, as an electrophilic nitrating agent for various indoles under non-acidic and non-metallic conditions. nih.govrsc.org

A mild and selective radical nitration of indoles has been developed using sodium nitrite (NaNO₂) and potassium persulfate (K₂S₂O₈) as an oxidant. sci-hub.seresearchgate.net This method allows for the synthesis of 3-nitroindoles from free (NH)-indoles in good yields. sci-hub.seresearchgate.netresearchgate.net The reaction is believed to proceed through the thermal decomposition of K₂S₂O₈ to form sulfate (B86663) radical anions, which then react with NaNO₂ to generate NO₂ radicals. sci-hub.se The nucleophilic attack of the indole at the electron-rich C3 position on the nitro group source leads to the formation of the 3-nitroindole product. sci-hub.se This protocol has also been successfully applied to the C3-selective nitration of pyrrole. sci-hub.seresearchgate.net Mechanistic studies suggest the initial formation of a nitroso intermediate which is then oxidized to the final 3-nitroindole. sci-hub.se

The use of ultrasound has been shown to enhance the rate of nitration reactions of aromatic compounds, including indoles. researchgate.netresearchgate.net An efficient method for the nitration of aromatic compounds and the decarboxylative nitration of α,β-unsaturated acids has been developed using trichloroisocyanuric acid (TCCA)/dimethylformamide (DMF) in the presence of NaNO₂. researchgate.net Sonication significantly reduces the reaction times from hours to minutes compared to conventional methods, while maintaining comparable yields. researchgate.net The kinetics of the nitration of indoles under these conditions have been found to be second order. researchgate.netdntb.gov.ua

Ionic liquids (ILs) have gained attention as green solvents and catalysts in organic synthesis due to their unique properties like low vapor pressure and high thermal stability. dokumen.pubacs.orgopenmedicinalchemistryjournal.comnih.gov Acidic ionic liquids, particularly those with sulfonic acid functional groups, have been employed as catalysts for various organic transformations, including the nitration of phenols and the synthesis of bis(indolyl)methanes. acs.orgmdpi.com These ILs can be used as a reaction medium or immobilized on solid supports like silica (B1680970) gel to create reusable solid acid catalysts. mdpi.com

Biopolymeric catalysts, such as cellulose (B213188) sulfuric acid, also offer a green alternative for the synthesis of indole derivatives. openmedicinalchemistryjournal.com This solid acid catalyst is non-hygroscopic and can be reused multiple times without a significant loss in catalytic activity, making it a sustainable option for reactions like the synthesis of bis(indolyl)methane derivatives. openmedicinalchemistryjournal.com

Synthesis of Specific Nitroindole Isomers (e.g., 4-Nitro-, 5-Nitro-, 6-Nitro-, 7-Nitroindole)

The synthesis of specific nitroindole isomers is crucial for structure-activity relationship studies and the development of new therapeutic agents. nih.gov Various synthetic strategies have been tailored to achieve the desired regioselectivity.

4-Nitroindole (B16737): The synthesis of 4-nitroindole can be achieved through methods like the Reissert indole synthesis. orgsyn.org One procedure involves the reaction of ethyl N-(2-methyl-3-nitrophenyl)formimidate with a diethyl oxalate (B1200264)/potassium ethoxide complex in dimethyl sulfoxide. orgsyn.org Another approach involves the condensation of 4-nitroindole with a protected ribofuranosyl bromide to synthesize 4-nitro-1-β-D-ribofuranosylindole. bu.edu A lesser-known method, the Makosza reaction, allows for the one-step synthesis of 4-nitroindoles from ketones and 3-nitroaniline, with high selectivity for the 4-nitro isomer over the 6-nitro isomer. researchgate.net

5-Nitroindole (B16589): 5-Nitroindole can be synthesized through various routes, including the Fischer indole synthesis from 4-nitrophenylhydrazone of ethyl pyruvate (B1213749), which yields ethyl 5-nitroindole-2-carboxylate. thieme-connect.com Another method involves the nitration of 1-acetylindoline (B31821) followed by dehydrogenation to produce 1-acetyl-5-nitroindoline. thieme-connect.com The synthesis of 5-nitroindole ribonucleotides has also been reported for studying their potential as antiviral agents. nih.gov

6-Nitroindole: As previously mentioned, 6-nitroindole can be synthesized by the nitration of indoline-2-carboxylic acid, which predominantly forms the 6-nitro derivative. thieme-connect.com A transition-metal-free method using enaminones and nitroaromatic compounds also provides a regioselective route to 6-nitroindoles. rsc.orgrsc.orgresearchgate.net The direct nitration of indole itself can also lead to the formation of 6-nitroindole. ontosight.ai

7-Nitroindole (B1294693): The synthesis of 7-nitroindole presents more challenges. One method involves the nitration of sodium 1-acetylindoline-2-sulfonate with acetyl nitrate, followed by hydrolysis. google.com This approach provides a relatively simple process to obtain 7-nitroindole in good yield without using highly toxic reagents. google.com Another strategy involves a Heck cyclization, though it may have limitations. thieme-connect.com The synthesis of ethyl 7-nitroindole-2-carboxylate derivatives has also been reported, which can then be converted to other 7-nitroindole derivatives. arabjchem.org

Table 2: Summary of Synthetic Approaches for Nitroindole Isomers

| Nitroindole Isomer | Synthetic Method | Starting Materials | Key Reagents/Conditions | Reference(s) |

| 4-Nitroindole | Reissert Synthesis | Ethyl N-(2-methyl-3-nitrophenyl)formimidate | Diethyl oxalate, Potassium ethoxide, DMSO | orgsyn.org |

| 4-Nitroindole | Makosza Reaction | Ketones, 3-Nitroaniline | Potassium tert-butoxide | researchgate.net |

| 5-Nitroindole | Fischer Indole Synthesis | 4-Nitrophenylhydrazone of ethyl pyruvate | - | thieme-connect.com |

| 5-Nitroindole | Nitration/Dehydrogenation | 1-Acetylindoline | Nitrating agent, Dehydrogenating agent | thieme-connect.com |

| 6-Nitroindole | Nitration | Indoline-2-carboxylic acid | Conc. HNO₃, Conc. H₂SO₄ | thieme-connect.com |

| 6-Nitroindole | Metal-Free Annulation | Enaminones, Dinitrobenzenes | Cs₂CO₃ | rsc.orgrsc.org |

| 7-Nitroindole | Nitration/Hydrolysis | Sodium 1-acetylindoline-2-sulfonate | Acetyl nitrate, Sodium hydroxide | google.com |

| 7-Nitroindole | Heck Cyclization | Appropriately substituted precursors | Palladium catalyst | thieme-connect.com |

Indirect Synthetic Routes to this compound

Indirect routes are often favored for their regiochemical control and the availability of starting materials. These pathways can be broadly categorized into those that form the heterocyclic ring and those that functionalize an existing indole structure.

This approach involves constructing the pyrrole ring onto a benzene molecule that already contains the final substituent pattern. This strategy ensures the precise placement of the methyl and nitro groups on the indole nucleus.

The Batcho–Leimgruber indole synthesis is a powerful and widely used method for preparing indoles from ortho-nitrotoluenes. wikipedia.orgresearchgate.net The synthesis proceeds in two main steps: first, the formation of an enamine from an o-nitrotoluene derivative, and second, a reductive cyclization to form the indole ring. wikipedia.org This method is highly adaptable for producing substituted indoles because it tolerates a wide variety of functional groups on the aromatic ring and generally provides high yields under mild conditions. wikipedia.orgclockss.org

The general mechanism involves the condensation of an o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine, to form a β-nitroenamine. researchgate.net The enhanced acidity of the methyl group ortho to the nitro group facilitates this condensation. researchgate.net The subsequent step is the reduction of the nitro group, which triggers an intramolecular cyclization and elimination of the amine to yield the final indole product. wikipedia.org A variety of reducing agents can be employed, including palladium on carbon (Pd/C) with hydrogen gas, Raney nickel, stannous chloride, or sodium dithionite. wikipedia.orgclockss.org

For the specific synthesis of this compound, a plausible starting material would be 2-methyl-3,5-dinitrotoluene . The reaction would proceed at the 2-methyl position to form the enamine. Subsequent selective reduction of the nitro group at the 3-position would lead to an aminoenamine intermediate, which would then cyclize to form the desired This compound . rsc.org The synthesis of the parent 1H,8H-pyrrolo[3,2-g]indole has been achieved starting from 1,4-dimethyl-2,3-dinitrobenzene, demonstrating the utility of this method for complex dinitro compounds. nih.gov

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Enamine Formation | 2-methyl-3,5-dinitrotoluene + N,N-dimethylformamide dimethyl acetal (DMF-DMA), DMF, heat. researchgate.netrsc.org | β-(3,5-dinitro-2-tolyl)enamine |

| 2 | Reductive Cyclization | Catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., TiCl₃, Fe/AcOH). clockss.orgresearchgate.net | This compound |

The reductive cyclization of ortho-substituted nitroarenes is a fundamental strategy for indole synthesis. rsc.org A particularly effective variation is the cyclization of o-nitrostyrenes, which can be converted to indoles using various reducing systems. rsc.org This method is advantageous due to its atom efficiency and the frequent availability of the required precursors.

Catalytic systems for this transformation are diverse. Iron-catalyzed reductive cyclization using phenylsilane (B129415) as a reductant offers an efficient route mediated by an earth-abundant metal. acs.org Palladium-based catalysts are also widely employed, often using carbon monoxide (or a CO surrogate like phenyl formate) as the terminal reductant. mdpi.comunimi.itbeilstein-journals.org These palladium-catalyzed reactions can proceed under relatively mild conditions and tolerate a broad range of functional groups. nih.gov For instance, the synthesis of 2-substituted indoles can be achieved via a one-pot tandem Sonogashira coupling and reductive cyclization of 1-halo-2-nitrobenzene with terminal alkynes, using zinc as the reductant. researchgate.net Another mild and effective reagent is aqueous titanium trichloride (B1173362) (TiCl₃), which promotes the reductive intramolecular cyclization of o-nitrostyrenes to yield multifunctionalized indoles in good to excellent yields. thieme-connect.com

To synthesize this compound via this route, one could envision a starting material such as 2-ethenyl-1-methyl-3,5-dinitrobenzene . The selective reduction of the nitro group at the ortho position relative to the vinyl group would initiate cyclization to form the indole ring, leaving the second nitro group at what becomes the 4-position. The selective reaction at the ortho nitro group is often observed, suggesting coordination of the adjacent double bond to the metal catalyst. mdpi.com

| Catalyst System | Reductant | Key Features | Reference(s) |

| Fe(OAc)₂ / 4,7-(MeO)₂phen | Phenylsilane | Earth-abundant metal catalyst, mild conditions. | acs.org |

| PdCl₂(CH₃CN)₂ / Phenanthroline | Phenyl Formate (B1220265) (CO surrogate) | Avoids pressurized CO, good for substituted nitrostyrenes. | mdpi.com |

| TiCl₃ | Aqueous solution | Mild conditions, tolerates polar functional groups. | thieme-connect.com |

| Pd(OAc)₂ / PPh₃ | Carbon Monoxide (CO) | Milder conditions than older CO-based systems. | beilstein-journals.org |

| Au/Fe₂O₃ | Hydrogen (H₂) | One-pot hydrogenation/hydroamination. | acs.org |

Condensation reactions represent one of the oldest and most important classes of reactions for indole synthesis. thermofisher.comtandfonline.com The Fischer indole synthesis, discovered in 1883, is the foremost example, involving the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. thermofisher.comwikipedia.org The reaction proceeds through a phenylhydrazone intermediate, which undergoes a acs.orgacs.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.org

The Fischer synthesis is highly versatile, and its outcome is dictated by the substitution pattern of the phenylhydrazine precursor. To prepare a nitroindole, a nitrophenylhydrazine (B1144169) is used as the starting material. For example, a modified Fischer synthesis has been described for the efficient preparation of ethyl 4-, 5-, 6-, and 7-nitroindole-2-carboxylates. nih.gov Similarly, the synthesis of 5-nitroindole-2-carboxylic acid can be achieved by reacting p-nitrophenylhydrazine hydrochloride with ethyl pyruvate to form a hydrazone, which is then cyclized using polyphosphoric acid as a catalyst. google.com

In the context of synthesizing this compound or related isomers, the choice of phenylhydrazine is critical. For instance, using (3-methyl-4-nitrophenyl)hydrazine and an appropriate carbonyl partner would lead to the formation of 6-methyl-5-nitro-1H-indole . tandfonline.com While this is an isomer of the target compound, it demonstrates the principle of how pre-existing methyl and nitro groups on the phenylhydrazine ring direct the final substitution pattern of the indole product.

An alternative synthetic approach involves the chemical modification of an already-formed indole ring system. This can include reactions such as nitration, halogenation, or alkylation to install the desired functional groups.

Methylation is a common functionalization reaction for indole derivatives, which can occur at either the nitrogen (N-methylation) or a carbon atom of the ring. N-methylation can significantly alter the biological and physicochemical properties of the indole. nih.gov

A particularly robust and environmentally conscious method for the N-methylation of indoles utilizes dimethyl carbonate (DMC). acs.orgresearchgate.net DMC is a less toxic alternative to traditional methylating agents like methyl iodide or dimethyl sulfate. acs.org The reaction is typically performed by heating the indole substrate with DMC in a polar aprotic solvent like dimethylformamide (DMF) in the presence of a base, such as potassium carbonate (K₂CO₃). acs.orggoogle.com This method has proven highly effective for a variety of substituted indoles, including those with electron-withdrawing groups like the nitro group. In a large-scale application, 6-nitroindole was converted to 1-methyl-6-nitroindole in 96% yield with high purity. acs.orggoogle.com The reaction tolerates various functional groups on both the benzene and pyrrole rings of the indole system. acs.org Similarly, 4-nitroindole can be methylated to 1-methyl-4-nitroindole in high yield using the same conditions. google.com Other modern methods include the use of quaternary ammonium salts, which also effectively methylate indoles bearing nitro groups. acs.org

| Indole Substrate | Methylating Agent | Base/Solvent | Product | Yield (%) | Reference(s) |

| 6-Nitroindole | Dimethyl Carbonate | K₂CO₃ / DMF | 1-Methyl-6-nitroindole | 96 | acs.orggoogle.com |

| 4-Nitroindole | Dimethyl Carbonate | K₂CO₃ / DMF | 1-Methyl-4-nitroindole | 96 | google.com |

| 5-Nitroindole | Dimethyl Carbonate | K₂CO₃ / DMF | 1-Methyl-5-nitroindole | >95 | acs.org |

| Indole-3-carboxaldehyde | Dimethyl Carbonate | K₂CO₃ / DMF | 1-Methylindole-3-carboxaldehyde | 85 | acs.org |

Functionalization of Pre-formed Indole Scaffolds

Approaches to Introduce the Nitro Group at Specific Positions

The direct nitration of the indole ring is a primary method for synthesizing nitroindoles. However, the reaction conditions must be carefully controlled to achieve the desired regioselectivity due to the electron-rich nature of the indole nucleus, which can lead to polymerization under strongly acidic conditions. bhu.ac.in

Non-acidic nitrating agents like benzoyl nitrate and ethyl nitrate are often employed to avoid the harsh conditions of mixed acid (nitric and sulfuric acids). bhu.ac.in For instance, the nitration of 2-methylindole with benzoyl nitrate yields the 3-nitro derivative. In contrast, using a mixture of nitric and sulfuric acids on 2-methylindole leads to the formation of the 5-nitro product, demonstrating the profound influence of the reaction conditions on the site of nitration. bhu.ac.in

The position of existing substituents on the indole ring also directs the incoming nitro group. If the C-3 position is occupied, electrophilic substitution, such as nitration, tends to occur at the C-2 position. If both C-2 and C-3 are substituted, the electrophile will typically attack the C-6 position of the benzene ring portion of the indole. bhu.ac.in

A noteworthy example is the synthesis of 4,6-dinitroindoles, which can be achieved by direct nitration if the starting indole possesses an electron-donating group at the 5-position. researchgate.net Alternatively, these dinitroindoles can be synthesized from corresponding meta-dinitro substituted aromatic precursors. researchgate.net

The synthesis of specific isomers like 4-nitroindole can be accomplished through multi-step sequences that avoid direct nitration of the indole core. One such method is a variation of the Reissert indole synthesis. orgsyn.org This involves the reaction of ethyl N-(2-methyl-3-nitrophenyl)formimidate with diethyl oxalate in the presence of potassium ethoxide. orgsyn.org This approach is versatile and can be adapted to produce various substituted 4-nitroindoles. orgsyn.org

Similarly, the synthesis of 6-nitroindole derivatives can be achieved by nitration of a protected indoline, followed by dehydrogenation. For example, methyl 6-nitroindole-2-carboxylate can be prepared by the nitration of methyl 1-acetylindoline-2-carboxylate, followed by dehydrogenation with manganese dioxide. researchgate.net

The table below summarizes various approaches for the specific nitration of indole derivatives.

| Starting Material | Nitrating Agent/Conditions | Product | Reference(s) |

| 2-Methylindole | Benzoyl nitrate | 3-Nitro-2-methylindole | bhu.ac.in |

| 2-Methylindole | Nitric acid/Sulfuric acid | 5-Nitro-2-methylindole | bhu.ac.in |

| Indole with electron-donating group at C-5 | Direct nitration | 4,6-Dinitroindole | researchgate.net |

| Ethyl N-(2-methyl-3-nitrophenyl)formimidate | Diethyl oxalate, Potassium ethoxide | 4-Nitroindole | orgsyn.org |

| Methyl 1-acetylindoline-2-carboxylate | Nitration, then MnO2 | Methyl 6-nitroindole-2-carboxylate | researchgate.net |

| N-(3-nitro-phenyl)-N'-propylidene-hydrazine | 85% H3PO4, Toluene | 3-Methyl-4-nitro-1H-indole and 3-Methyl-6-nitro-1H-indole | chemicalbook.com |

| (4-Methyl-3,5-dinitrophenyl)phosphonates | Dimethylformamide dimethyl acetal, then reduction | (4-Nitro-1H-indol-6-yl)phosphonates | researchgate.net |

Multicomponent Reactions for Indole Derivatives

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like indole derivatives in a single step from three or more starting materials. rsc.orgorganic-chemistry.org These reactions are highly valued for their ability to rapidly generate molecular diversity. rsc.org

Several MCRs have been developed for the synthesis of functionalized indoles and their aza-analogs. These reactions often involve the indole nucleus acting as a nucleophile. The reactivity of indole is prominent at four positions: the C-3 carbon, the N-1 nitrogen, the C2-C3 π-bond, and the C2-N sigma bond. rsc.org

One example of an MCR involves the reaction of an N-protected 3-nitroindole, a primary amine, and an enolizable ketone to produce functionalized pyrrolo[3,2-b]indoles. rsc.orgacs.org The success of this reaction can be dependent on the steric bulk of the amine used. rsc.org

Another MCR involves the one-pot reaction of 3-acetylindole, aromatic aldehydes, ethyl cyanoacetate, and ammonium acetate, catalyzed by piperidine, to yield 6-indolylpyridine-3-carbonitrile derivatives. rsc.org

The Fischer indole synthesis, a classic method for indole synthesis, can also be considered a component of MCR strategies. researchgate.netsmolecule.com It involves the reaction of a phenylhydrazine with an aldehyde or ketone. smolecule.com While traditionally a two-component reaction, it can be integrated into more complex, one-pot sequences.

The table below provides examples of multicomponent reactions used to synthesize indole derivatives.

| Indole Reactant | Other Reactants | Product Type | Reference(s) |

| N-Protected 3-nitroindole | Primary amine, Enolizable ketone | Pyrrolo[3,2-b]indoles | rsc.orgacs.org |

| 3-Acetylindole | Aromatic aldehydes, Ethyl cyanoacetate, Ammonium acetate | 6-Indolylpyridine-3-carbonitriles | rsc.org |

| Indole | Carbon disulfide, Substituted α-bromo propiophenones | 1,3-Oxathiole-indole pair compounds | rsc.org |

| 3-(Cyanoacetyl)-indoles | Aromatic aldehydes, Ethyl acetoacetate | Functionalized 3-(pyranyl)-indole derivatives | rsc.org |

| 3-Nitroindole | Vinylethers, Acrylates | Cycloadducts via [4+2] and [3+2] cycloadditions | acs.org |

These multicomponent strategies represent a powerful tool for the construction of diverse and complex indole-containing scaffolds, including those with nitro-substituents, which are valuable for further chemical transformations. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have emerged as indispensable tools in the field of drug discovery and development. These in silico approaches provide profound insights into the structural, electronic, and pharmacokinetic properties of molecules, thereby accelerating the identification and optimization of potential drug candidates. For the compound this compound, these computational techniques offer a powerful lens through which to characterize its behavior at a molecular level.

Quantum Chemical Investigations of Nitroindole Systems

Quantum chemical investigations, primarily employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure, reactivity, and spectroscopic properties of nitroindole systems. nih.gov These studies involve the optimization of the molecular geometry to its lowest energy state, providing precise information on bond lengths, bond angles, and dihedral angles. For nitroindole derivatives, DFT calculations can determine key electronic descriptors that govern their chemical behavior. nih.gov

A critical aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating capability, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. frontiersin.org A smaller energy gap suggests higher reactivity. frontiersin.org

Furthermore, quantum chemical calculations can predict various molecular properties that are essential for understanding the compound's behavior in a biological environment. These properties include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface and helps identify regions prone to electrophilic or nucleophilic attack. Natural Bond Orbital (NBO) analysis is another powerful technique used to study intramolecular and intermolecular bonding and interactions between bonds in a molecule. tandfonline.com

While specific quantum chemical studies on this compound are not extensively documented in publicly available literature, the methodologies applied to other nitroindole derivatives are directly transferable. For instance, studies on 2-aryl-5-nitro-1H-indole derivatives have utilized DFT to obtain structural and electronic descriptors for Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models have successfully predicted the activity of these compounds as efflux pump inhibitors. nih.gov Such approaches could be similarly employed to understand the electronic characteristics of this compound and their potential influence on its biological activity.

Table 1: Representative Quantum Chemical Descriptors and Their Significance

| Descriptor | Significance |

| HOMO Energy | Indicates electron-donating ability; related to reactivity with electrophiles. |

| LUMO Energy | Indicates electron-accepting ability; related to reactivity with nucleophiles. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. frontiersin.org |

| Dipole Moment | Measures the overall polarity of the molecule, influencing solubility and binding interactions. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for intermolecular interactions. |

| Natural Bond Orbital (NBO) Analysis | Provides insights into charge transfer, hyperconjugative interactions, and bond stability. tandfonline.com |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific receptor or enzyme. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. For this compound, molecular docking simulations can provide valuable insights into its potential interactions with various protein targets, thereby suggesting possible mechanisms of action.

The process involves generating a three-dimensional structure of the ligand, in this case, this compound, and docking it into the binding site of a target protein. The simulation then calculates the binding affinity, typically expressed as a docking score or binding energy, which estimates the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction.

The analysis of the docked pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. For instance, the nitro group of this compound could potentially form hydrogen bonds with suitable donor or acceptor residues in a binding pocket. The methyl group might engage in hydrophobic interactions, and the indole ring can participate in π-π stacking or hydrophobic interactions.

While specific docking studies targeting this compound are not widely reported, research on similar indole derivatives demonstrates the utility of this approach. For example, docking studies on indole-based compounds have been used to investigate their potential as inhibitors for various enzymes, including those implicated in cancer and neurodegenerative diseases. nih.govmdpi.com These studies often reveal key interactions within the enzyme's active site that are crucial for inhibitory activity. nih.gov

Table 2: Potential Intermolecular Interactions of this compound in a Protein Binding Site

| Functional Group | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

| Indole NH | Hydrogen Bond Donor | Aspartate, Glutamate, Serine |

| Nitro Group (Oxygens) | Hydrogen Bond Acceptor, Electrostatic | Arginine, Lysine, Histidine |

| Indole Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |

| Methyl Group | Hydrophobic, van der Waals | Leucine, Isoleucine, Valine |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. They aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by correlating molecular descriptors, which are numerical representations of a molecule's physicochemical properties, with their observed biological response.

The first step in a QSAR study is the calculation of a wide range of molecular descriptors for a set of compounds with known biological activities. These descriptors can be categorized into several types, including:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as charge distribution and orbital energies, often derived from quantum chemical calculations.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule, such as the logarithm of the partition coefficient (logP).

Steric descriptors: These describe the size and shape of the molecule.

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a QSAR model that correlates a selection of these descriptors with the biological activity. A study on a series of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters, which are derivatives of the core indole structure, demonstrated the importance of the topological parameter, the Balaban index (J), and the lipophilic parameter, logP, in describing their antimicrobial activity. nih.gov This indicates that both the molecular connectivity and the lipophilicity of these compounds are crucial for their biological function. nih.gov

A robust QSAR model not only explains the structure-activity relationship of the training set of compounds but can also be used to predict the biological activity of new, untested compounds. The predictive power of a QSAR model is assessed through various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds that were not used in the model development.

For nitroindole systems, QSAR models have been developed to predict their activity as efflux pump inhibitors. nih.gov In one such study, a model was built using genetic algorithms and partial least squares analysis, which suggested that the inhibitor activity could be enhanced by increasing the molecular volume and the Mulliken atomic charge on a specific carbon atom, while decreasing the dipole moment and the charge on another carbon. nih.gov This type of predictive model can be invaluable for guiding the design and synthesis of more potent analogs of this compound by prioritizing modifications that are likely to improve its desired biological activity.

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptors | Information Encoded |

| Topological | Balaban index (J), Wiener index | Molecular size, shape, and branching. |

| Electronic | Dipole moment, HOMO/LUMO energies | Charge distribution, reactivity. |

| Hydrophobic | LogP, Molar Refractivity | Lipophilicity, membrane permeability. |

| Steric | Molecular Weight, van der Waals volume | Size and bulk of the molecule. |

Pharmacokinetic and ADMET Predictions (Absorption, Distribution, Metabolism, Excretion, Toxicity)

In addition to predicting biological activity, computational methods are widely used to forecast the pharmacokinetic properties of drug candidates. This is often referred to as ADMET prediction, which stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity. Early assessment of these properties is crucial to reduce the high attrition rates in drug development.

Various in silico models and software tools are available to predict the ADMET profile of a compound based on its chemical structure. These predictions are based on models derived from large datasets of experimental data.

Absorption: Predictions often focus on oral bioavailability, which is influenced by factors like intestinal absorption and cell permeability. The "Rule of Five" proposed by Lipinski provides a set of simple molecular descriptors (molecular weight, logP, number of hydrogen bond donors and acceptors) to estimate the likelihood of good oral absorption.

Distribution: This involves predicting the extent to which a compound will distribute into different tissues. Key parameters include plasma protein binding and the ability to cross the blood-brain barrier (BBB). nih.gov

Metabolism: Computational models can predict the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are the major enzymes involved in drug metabolism. nih.gov These models can identify potential sites of metabolism on the molecule.

Excretion: While less commonly predicted than other ADMET properties, some models can estimate the likely route of excretion.

Toxicity: A wide range of toxicity endpoints can be predicted, including mutagenicity (e.g., Ames test), cardiotoxicity (e.g., hERG inhibition), and hepatotoxicity.

For nitro- and chloro-indolinone derivatives, in silico ADMET studies have been conducted. nih.gov For example, a study on (Z)-6-chloro-3-(2-nitrobenzylidene)indolin-2-one predicted high gastrointestinal absorption and the ability to cross the blood-brain barrier. nih.gov It was also predicted to be an inhibitor of several CYP enzymes, including CYP1A2, CYP2C19, and CYP2C9. nih.gov Similar predictive studies could be applied to this compound to provide an early assessment of its drug-like properties and potential liabilities.

Table 4: Representative In Silico ADMET Predictions

| ADMET Property | Predicted Parameter | Relevance |

| A bsorption | Human Intestinal Absorption (HIA) | Indicates potential for oral bioavailability. |

| Caco-2 Permeability | In vitro model for intestinal absorption. | |

| D istribution | Blood-Brain Barrier (BBB) Penetration | Important for drugs targeting the central nervous system. nih.gov |

| Plasma Protein Binding (PPB) | Affects the free concentration of the drug available to act. | |

| M etabolism | CYP450 Inhibition/Substrate | Predicts potential for drug-drug interactions and metabolic stability. nih.gov |

| E xcretion | Renal Organic Cation Transporter | Predicts potential for renal clearance. |

| T oxicity | Ames Mutagenicity | Predicts potential for causing DNA mutations. |

| hERG Inhibition | Predicts potential for cardiotoxicity. |

Reactivity and Derivatization of 6 Methyl 4 Nitro 1h Indole

Reactions Involving the Nitro Group

The nitro group at the C4 position is a dominant functional handle, offering pathways for significant molecular transformations, primarily through reduction or by leveraging its profound electronic influence on the aromatic system.

Reduction of the Nitro Group to Amino Functionality

The conversion of the 4-nitro group to a 4-amino functionality is a pivotal transformation, yielding 6-methyl-1H-indol-4-amine, a valuable synthetic intermediate. This reduction can be accomplished using a variety of standard methodologies for aromatic nitro compounds. wikipedia.org The choice of reagent is often dictated by the desired chemoselectivity and tolerance of other functional groups within the molecule.

Catalytic hydrogenation stands as a highly efficient method for this conversion. The reaction involves treating 6-Methyl-4-nitro-1H-indole with hydrogen gas in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. These reactions are typically clean and high-yielding.

Alternatively, chemical reduction using metals in acidic media is a classic and effective approach. Reagents such as iron (Fe) in acetic acid, tin (Sn) or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), and zinc (Zn) in acidic conditions readily reduce the nitro group to the corresponding amine. wikipedia.org For substrates sensitive to strongly acidic conditions, reagents like sodium hydrosulfite or ammonium (B1175870) formate (B1220265) with a catalyst can be employed. wikipedia.orgstackexchange.com

| Reagent/System | Typical Conditions | Notes |

|---|---|---|

| H₂, Pd/C | Methanol or Ethanol, RT, 1-4 atm H₂ | High efficiency, clean reaction. May reduce other susceptible groups. |

| H₂, Raney Ni | Ethanol, RT-50°C, H₂ pressure | Effective alternative to Pd/C. |

| Fe, CH₃COOH or NH₄Cl | Refluxing aqueous ethanol | Cost-effective and reliable method. |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, Reflux | Mild conditions, good for sensitive substrates. |

| HCOONH₄, Pd/C | Methanol, Reflux | Catalytic transfer hydrogenation, avoids handling H₂ gas. |

Conjugation Reactions via the Nitro Group

Beyond reduction, the 4-nitro group's strong electron-withdrawing nature facilitates reactions where it electronically influences the indole (B1671886) ring, enabling unique reactivity patterns. These can be broadly described as conjugation reactions, where the nitro group stabilizes charged intermediates or participates in coupling processes.

Meisenheimer Complex Formation: The electron-deficient aromatic ring of this compound is susceptible to nucleophilic attack, leading to the formation of a stable, negatively charged intermediate known as a Meisenheimer complex. wikipedia.org When a strong nucleophile, such as an alkoxide, attacks an unsubstituted carbon of the benzene (B151609) ring, the negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group. rsc.orgyoutube.com This resonance stabilization makes the formation of such adducts favorable, and they are key intermediates in nucleophilic aromatic substitution (SNAr) reactions. mdpi.com

Denitrative Cross-Coupling: In modern synthetic chemistry, the nitro group can be utilized as a leaving group in palladium-catalyzed cross-coupling reactions, functioning as a "pseudohalide". acs.org This allows for the direct replacement of the nitro group with various carbon or heteroatom nucleophiles. For instance, in a Suzuki-Miyaura type coupling, this compound could potentially be coupled with an arylboronic acid to form a C-C bond at the C4 position, displacing the nitro group. organic-chemistry.org This reactivity relies on the oxidative addition of the C-NO₂ bond to the palladium catalyst, a process that leverages the nitro group's electronic properties. acs.org

Reactions at the Indole Core

The reactivity of the indole core is a complex balance between the activating effects of the pyrrole (B145914) nitrogen and the C6-methyl group, and the deactivating effect of the C4-nitro group.

Electrophilic Aromatic Substitution Reactions of Substituted Indoles

Electrophilic aromatic substitution (EAS) is a hallmark reaction of indoles, which typically occurs at the electron-rich C3 position. quimicaorganica.org However, in this compound, the regiochemical outcome is controlled by the competing directing effects of the substituents.

Pyrrole Ring (N1 and C2-C3): Strongly activating, directs to C3.

4-NO₂ Group: Strongly deactivating and a meta-director. It directs incoming electrophiles away from the C3 and C5 positions and towards the C2 and C6 positions (relative to the nitro group itself).

6-CH₃ Group: Weakly activating and an ortho, para-director. It directs incoming electrophiles towards the C5 and C7 positions.

Considering these competing influences, the C3 position remains highly activated by the indole nitrogen, but is electronically disfavored by the adjacent C4-nitro group. The C7 position is sterically accessible and activated by the 6-methyl group, making it a likely site for electrophilic attack. The C5 position is also activated by the 6-methyl group but is electronically disfavored (ortho to the deactivating nitro group). The C2 position is another potential site, being meta to the nitro group. Therefore, electrophilic substitution is predicted to occur preferentially at the C7 or C2 positions, with the precise outcome depending on the specific electrophile and reaction conditions.

Common EAS reactions applicable to indoles include:

Vilsmeier-Haack Reaction: This reaction introduces a formyl (-CHO) group, typically at C3. ijpcbs.comorganic-chemistry.org For this compound, formylation would likely be directed to the C7 or C2 position due to the influence of the nitro group.

Mannich Reaction: This reaction installs an aminomethyl group (-CH₂NR₂). wikipedia.orgresearchgate.net Similar to the Vilsmeier-Haack reaction, the substitution is expected to occur at a position other than C3, likely C7.

Nucleophilic Substitution Reactions

While the electron-rich indole ring is generally unreactive towards nucleophiles, the presence of the powerful electron-withdrawing 4-nitro group can activate the ring system for nucleophilic aromatic substitution (SNAr). researchgate.net This effect is most pronounced for positions ortho and para to the nitro group that also bear a suitable leaving group. In the absence of a leaving group, nucleophilic addition can still occur to form a Meisenheimer complex, as discussed previously. Studies on related nitroindoles have shown that nucleophiles can attack the indole core, particularly at the C2 position, when the ring is sufficiently activated by electron-withdrawing groups.

Functionalization at the N1-position of Indole

The N-H proton of the indole ring is acidic and can be removed by a base to form an indolyl anion. This anion is a potent nucleophile and readily reacts with various electrophiles, allowing for functionalization at the N1-position. The presence of the electron-withdrawing 4-nitro group increases the acidity of the N-H proton, facilitating its deprotonation.

Synthesis of Complex this compound Derivatives

The inherent reactivity of this compound serves as a foundation for its elaboration into a wide array of intricate derivatives. Its utility as a building block is demonstrated in the construction of novel heterocyclic frameworks and in the development of hybrid molecules through conjugation with other pharmacologically relevant moieties.

Building Blocks for Heterocyclic Scaffolds

This compound is a versatile starting material for the synthesis of various fused heterocyclic systems. The indole nucleus itself can participate in a range of classical and modern synthetic methodologies to construct polycyclic structures.

A notable example of its application is in the synthesis of phosphonic acid derivatives. A convenient methodology has been developed for the synthesis of (4-nitro-1H-indol-6-yl)phosphonic acid derivatives. researchgate.netresearchgate.netosi.lv This process involves the reaction of (4-methyl-3,5-dinitrophenyl)phosphonates with dimethylformamide dimethyl acetal (B89532) to form the corresponding enamines. These intermediates can then be readily converted into the desired indole derivatives through the Batcho–Leimgruber synthetic protocol. researchgate.netresearchgate.netosi.lv The choice of reducing agent during the reductive cyclization of the enamine intermediates is crucial and allows for the selective synthesis of either (4-nitro-1H-indol-6-yl)phosphonates or (4-amino-1H-indol-6-yl)phosphonates. researchgate.netresearchgate.netosi.lv

The general strategy for this synthesis is outlined below:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | (4-methyl-3,5-dinitrophenyl)phosphonates | Dimethylformamide dimethyl acetal | Enamines |

| 2 | Enamines | Reductive cyclization (e.g., SnCl₂) | (4-nitro-1H-indol-6-yl)phosphonates |

This synthetic route highlights the utility of a substituted phenyl precursor, which, through a series of controlled reactions, can be transformed into a functionalized indole system. The resulting (4-nitro-1H-indol-6-yl)phosphonates are valuable intermediates that can be further elaborated into more complex molecules.

Furthermore, the indole framework of this compound is amenable to classic cyclization strategies such as the Pictet-Spengler and Bischler-Napieralski reactions, which are widely used for the synthesis of β-carbolines and dihydroisoquinolines, respectively. wikipedia.orgrsc.orgwikipedia.org In the Pictet-Spengler reaction, a β-arylethylamine condenses with an aldehyde or ketone, followed by ring closure. wikipedia.org The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide. rsc.orgwikipedia.org Additionally, the dienophilic nature of the nitro-activated indole double bond allows its participation in Diels-Alder reactions, providing a pathway to carbazole (B46965) and other polycyclic frameworks. organic-chemistry.org

Development of Conjugates and Hybrid Molecules (e.g., Nitroindole-Rhodanine Conjugates)

The concept of molecular hybridization, which involves the covalent linking of two or more pharmacophores, has emerged as a powerful strategy in drug discovery. This approach can lead to compounds with improved affinity, selectivity, and pharmacokinetic profiles. This compound can serve as a key component in the synthesis of such hybrid molecules.

A pertinent example, although involving the closely related 5-nitroindole (B16589), is the synthesis of nitroindole-rhodanine conjugates. This work provides a strong model for the potential development of similar conjugates derived from this compound. The synthesis of these hybrid molecules typically involves a multi-step process.

The general synthetic approach for creating nitroindole-rhodanine conjugates can be extrapolated for this compound as follows:

| Step | Starting Material | Reagents/Conditions | Intermediate/Product |

| 1 | This compound | Vilsmeier-Haack formylation (POCl₃, DMF) | This compound-3-carbaldehyde |

| 2 | This compound-3-carbaldehyde and Rhodanine (B49660) | Knoevenagel condensation (e.g., piperidine, acetic acid) | (Z)-5-((6-Methyl-4-nitro-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one |

| 3 | (Z)-5-((6-Methyl-4-nitro-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one | Alkylation or other modifications at the indole nitrogen or rhodanine ring | Diverse Nitroindole-Rhodanine Conjugates |

This synthetic strategy allows for the creation of a library of diverse nitroindole-rhodanine conjugates by varying the substituents on both the indole and rhodanine moieties. The initial Vilsmeier-Haack formylation introduces a crucial aldehyde group at the C3 position of the indole ring. This aldehyde then undergoes a Knoevenagel condensation with rhodanine to form the core hybrid structure. Subsequent modifications can be introduced to fine-tune the properties of the final conjugates.

Research on Biological and Pharmacological Activities of 6 Methyl 4 Nitro 1h Indole and Its Derivatives

Antimicrobial Activity

The introduction of a nitro group to the indole (B1671886) ring, a core structure in many biologically active compounds, has been a key strategy in developing new antimicrobial agents. This functional group often enhances the biological efficacy of the parent molecule.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Derivatives of nitroindoles have demonstrated notable antibacterial capabilities. The presence of nitro groups, particularly at positions like C4, can enhance antibacterial activity. This is often attributed to mechanisms involving the reduction of the nitro group within bacterial cells to form toxic intermediates that can damage DNA and other critical cellular components. encyclopedia.pub

For instance, a series of substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles were synthesized and evaluated for their antibacterial properties. Certain derivatives showed potent activity against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, including Salmonella typhi and Escherichia coli. nih.gov While direct studies on 6-Methyl-4-nitro-1H-indole are limited, the broader class of nitro-containing indole derivatives consistently shows promise as a source of new antibacterial agents. nih.govresearchgate.net

Antifungal Properties

The antifungal potential of indole derivatives has also been an area of active investigation. Studies on various substituted indoles have shown that these compounds can inhibit the growth of pathogenic fungi. For example, a study on 3-indolyl-3-hydroxy oxindole (B195798) derivatives revealed that many of these compounds exhibited moderate to excellent antifungal activities against a panel of five plant pathogenic fungi. nih.gov

Similarly, research on substituted nitrobenzenes and anilines has demonstrated their fungitoxicity against species like Aspergillus niger and Trichophyton mentagrophytes. nih.gov Compounds such as 1,3-dichloro-5-nitrobenzene were found to have significant activity. nih.gov This suggests that the nitroaromatic scaffold, a key feature of this compound, is a crucial component for antifungal action. The mechanism of action for these compounds is often linked to the disruption of fungal cell membrane integrity or the inhibition of essential fungal enzymes. researchgate.net

Anticancer/Antiproliferative Activity

The development of indole derivatives as anticancer agents has been a highly fruitful area of research. The indole nucleus is a privileged scaffold in medicinal chemistry, and the addition of a nitro group can significantly enhance cytotoxic and antiproliferative effects against cancer cells.

In vitro Cytotoxicity against Human Cancer Cell Lines

Numerous studies have documented the potent in vitro cytotoxicity of nitroindole derivatives against a variety of human cancer cell lines. A synthesized series of pyrrolidine-substituted 5-nitroindole (B16589) scaffolds were evaluated for their ability to inhibit cancer cell proliferation. nih.gov In cell viability assays using HeLa (human cervical cancer) cells, several of these 5-nitroindole derivatives demonstrated significant cytotoxic effects, with IC₅₀ values in the low micromolar range. nih.govresearchgate.net

For example, specific substituted 5-nitroindole compounds, when tested against HeLa cells, showed potent inhibition of cell proliferation. researchgate.net This antiproliferative activity highlights the potential of the nitroindole core structure as a basis for the development of new chemotherapeutic agents.

Table 1: In vitro Cytotoxicity of Selected Nitro-substituted Heterocyclic Compounds

Mechanisms of Action (e.g., Apoptosis Induction, Topoisomerase II Inhibition, VEGFR-2 Inhibition)

The anticancer effects of nitroindole derivatives are mediated through multiple mechanisms of action.

Apoptosis Induction : Many indole-based anticancer compounds exert their effect by inducing programmed cell death, or apoptosis. nih.gov For instance, novel indenoindole derivatives have been shown to promote apoptosis in K562 leukemia cells, as indicated by the appearance of internucleosomal DNA cleavage. nih.gov Similarly, certain spirooxoindolepyrrolidine derivatives can activate p53, a key tumor suppressor protein, leading to the induction of apoptosis in tumor tissue. mdpi.com

Topoisomerase II Inhibition : DNA topoisomerases are essential enzymes for managing DNA topology and are validated targets for cancer chemotherapy. mdpi.com A novel series of indenoindole derivatives were found to be potent inhibitors of topoisomerase II. nih.gov These compounds stabilize the covalent complexes between topoisomerase II and DNA, leading to DNA strand breaks and cell death. Their efficacy in this regard is comparable to the established topoisomerase II inhibitor, etoposide. nih.gov

VEGFR-2 Inhibition : Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, and is primarily mediated by the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). dovepress.commdpi.com Several indole derivatives have been developed as potent VEGFR-2 inhibitors. nih.govtaylorandfrancis.com By blocking the VEGFR-2 signaling pathway, these compounds inhibit tumor-induced angiogenesis. mdpi.com For example, a newly designed 1H-indole derivative showed significant in vitro inhibitory activity against VEGFR-2 with an IC₅₀ value of 25 nM, which was more potent than the reference drug sorafenib (B1663141) (IC₅₀ = 35 nM). mdpi.com The indole moiety is a key pharmacophoric feature in several FDA-approved VEGFR-2 inhibitors like sunitinib (B231) and nintedanib. mdpi.com

Antiparasitic Activity

Nitro-containing heterocyclic compounds have long been a cornerstone in the treatment of parasitic diseases. The nitro group is often crucial for their mechanism of action, which typically involves reductive activation within the parasite to generate cytotoxic radical species.

While research specifically on this compound is not extensive, studies on related nitro-heterocycles provide strong evidence for the potential of this class of compounds. A series of 5-aryl-1-methyl-4-nitroimidazoles demonstrated significant in vitro activity against the protozoan parasites Entamoeba histolytica and Giardia intestinalis. nih.govnih.gov One derivative, 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole, was particularly potent, with an IC₅₀ value of 1.47 µM, which is twice as active as the standard drug, metronidazole. nih.govnih.gov

Furthermore, novel conjugates of 5-nitroindole and rhodanine (B49660) have been explored for their activity against trypanosomatid parasites, which cause leishmaniasis and trypanosomiasis. nih.gov Similarly, derivatives of 5-nitrofuran and 5-nitrothiophene have shown promising antiparasitic effects against Toxoplasma gondii and Leishmania major. mdpi.com These findings collectively suggest that the nitroindole scaffold is a promising template for the development of new antiparasitic agents.

Table 2: In vitro Antiparasitic Activity of 5-Aryl-1-methyl-4-nitroimidazoles

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new, effective, and less toxic treatments is a global health priority. Nitro-containing heterocyclic compounds, including derivatives of nitroindole and nitroindazole, have emerged as promising candidates.

Research into 5-nitroindole-rhodanine conjugates has identified compounds with significant leishmanicidal activity. nih.gov A multi-step synthesis and in-vitro evaluation against Leishmania (L.) donovani and L. major strains revealed several potent molecules. nih.gov One particular conjugate, 3d , was identified as a promising early lead, demonstrating nanomolar cidal activity against L. major and exhibiting greater selectivity than the reference drug, amphotericin B. nih.gov

Similarly, studies on 2-benzyl-5-nitroindazolin-3-one derivatives have shown potent in-vitro activity against Leishmania amazonensis. nih.govresearchgate.net From a group of twenty such derivatives, eight compounds displayed a high selectivity index (>10) and a 50% inhibitory concentration (IC₅₀) of less than 1 µM against the promastigote stage. nih.govresearchgate.net Four of these were as active as Amphotericin B against the intracellular amastigote form. nih.govresearchgate.net The compound 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate yielded the best results, with an IC₅₀ of 0.46 ± 0.01 µM against amastigotes and a remarkable selectivity index of 875. nih.govresearchgate.net Structure-activity relationship (SAR) studies highlighted that hydrophilic fragments at position 1 of the 2-benzyl-5-nitroindazolin-3-one core were crucial for enhancing the selectivity profile of this series. nih.govresearchgate.net

Table 1: Antileishmanial Activity of Selected Nitroindole and Nitroindazole Derivatives

| Compound | Parasite Strain | Activity Measurement | Value | Selectivity Index (SI) |

|---|---|---|---|---|

| 3d (5-nitroindole-rhodanine conjugate) | L. major | EC₅₀ | Nanomolar range | > Amphotericin B |

| 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate | L. amazonensis (amastigotes) | IC₅₀ | 0.46 ± 0.01 µM | 875 |

Activity against Trypanosomatid Species

Chagas disease, caused by the kinetoplastid parasite Trypanosoma cruzi, is another major health concern for which new therapeutic agents are urgently needed. Nitroaromatic compounds have historically been a cornerstone of anti-Chagasic chemotherapy, and recent research continues to explore their potential.

Derivatives of 5-nitroindazole (B105863) have demonstrated significant trypanocidal profiles. nih.gov In one study, a series of eleven 5-nitroindazole derivatives were synthesized and tested in vitro against different forms of T. cruzi. nih.gov Several of these compounds showed considerably better activity against epimastigotes than the reference drug benznidazole (B1666585) (BZ), with IC₅₀ values ranging from 1.00 to 8.75 µM (compared to 25.22 µM for BZ). nih.gov Notably, compounds 12 and 17 from this series exhibited high selectivity indices against intracellular amastigotes (>246.15 and >188.23, respectively). nih.gov Further studies on two specific 5-nitroindazolinone derivatives, 16 and 24 , confirmed their potent activity against a moderately drug-resistant strain of T. cruzi. Derivative 16 was the most promising, with an IC₅₀ of 0.41 µM against intracellular amastigotes. nih.gov

While 5-nitroindole-rhodanine conjugates showed potent antileishmanial activity, they did not exhibit similar levels of activity against the tested Trypanosoma species, indicating a degree of target selectivity among the trypanosomatid parasites. nih.gov

Table 2: Activity of 5-Nitroindazole Derivatives Against Trypanosoma cruzi

| Compound | Parasite Form | IC₅₀ Value (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Derivative 16 | Intracellular Amastigotes | 0.41 | >487.80 |

| Derivative 12 | Intracellular Amastigotes | <7 | >246.15 |

| Derivative 17 | Intracellular Amastigotes | <7 | >188.23 |

| Benznidazole (Reference) | Epimastigotes | 25.22 | ≥10 |

Other Reported Biological Activities

Beyond their antiparasitic properties, indole derivatives are known for a wide array of therapeutic applications, including anti-inflammatory, antioxidant, and antiviral activities. nih.gov

The antioxidant potential of indole derivatives has been a subject of interest. Studies on 2-phenyl-1H-indoles have shown that the nature and position of substituents significantly affect their antioxidant capacity. ijpsonline.com For instance, compounds with electron-donating substituents were found to be better antioxidants. ijpsonline.com In the case of nitro-substituted indoles, the para-isomer was more effective at lower concentrations than the meta-isomer as a radical scavenger. ijpsonline.com The presence of a nitro group can be important for antioxidant activity, as also observed in nitrobenzaldehyde and 2-substituted-5-nitro-benzimidazole derivatives. ijpsonline.com

The indole scaffold is a component of many compounds with antiviral properties. Research on unsymmetrical methylene (B1212753) derivatives of indoles has demonstrated significant activity against the Respiratory Syncytial Virus (RSV). nih.gov Some of these compounds also showed moderate activity against a panel of other viruses, including HIV-1, Bovine Viral Diarrhea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie B2 virus (CVB-2). nih.gov This suggests that the indole nucleus is a valuable pharmacophore for the development of new antiviral agents. nih.gov

Indole derivatives have been widely investigated for their anti-inflammatory properties. nih.gov For example, indole-imidazolidine hybrid molecules have shown promising anti-inflammatory and antinociceptive activities. nih.gov These compounds were found to reduce leukocyte migration and the release of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov

Furthermore, indole derivatives of ursolic acid have demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. chemrxiv.org These compounds effectively reduced the levels of nitric oxide (NO) and down-regulated the expression of pro-inflammatory cytokines TNF-α and IL-6. chemrxiv.org This indicates their potential role in mitigating inflammatory responses. chemrxiv.org

The indole nucleus is a key structural motif in many enzyme inhibitors. Substituted 5-nitroindole derivatives have been developed as binders for the c-Myc G-quadruplex (G4) DNA, a structure involved in the regulation of the c-Myc oncogene. nih.govnih.gov These compounds were shown to downregulate c-Myc expression, leading to cell-cycle arrest and an increase in intracellular reactive oxygen species (ROS) in cancer cells, highlighting their potential as anticancer agents. nih.govnih.gov